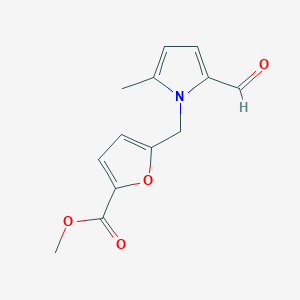
Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate, also known as KDMCPT, is a chemical compound that has gained significant attention in the field of organic synthesis. This boron-containing compound is widely used as a reagent in cross-coupling reactions and has shown great potential in the development of new drugs and materials.
Scientific Research Applications
- KCF3Bpin serves as a valuable boron source in cross-coupling reactions. It can be used in Suzuki-Miyaura, Negishi, and other palladium-catalyzed coupling reactions. The trifluoroborate group enhances reactivity and stability, making it an excellent partner for C-C bond formation .
- Fluorinated organic compounds find applications in pharmaceuticals, agrochemicals, and materials science. KCF3Bpin can be employed as a precursor for introducing fluorine atoms into organic molecules. Its unique trifluoroborate moiety facilitates selective fluorination reactions .
- Researchers have explored KCF3Bpin in nanoscience studies. By functionalizing nanoparticles with this compound, they can enhance their properties for applications such as drug delivery, catalysis, and imaging. The trifluoroborate group provides a versatile handle for surface modification .
- KCF3Bpin contributes to polymer chemistry. It can be incorporated into polymer backbones, leading to materials with improved properties. For instance, polymers containing trifluoroborate units exhibit enhanced solubility, thermal stability, and mechanical strength .
- Organic semiconductors play a crucial role in flexible displays, organic light-emitting diodes (OLEDs), and organic photovoltaics. KCF3Bpin derivatives have been explored as building blocks for designing efficient organic electronic materials. Their electron-deficient nature and stability make them promising candidates .
- KCF3Bpin-based ligands find applications in transition metal catalysis. Researchers have developed ligands by incorporating the trifluoroborate group, which influences the reactivity and selectivity of metal complexes. These ligands enable efficient transformations in organic synthesis .
Cross-Coupling Reactions
Fluorination Reagents
Multiscale Nanoscience Research
Polymer Synthesis
Materials for Organic Electronics
Catalysis and Ligand Design
properties
IUPAC Name |
potassium;(2,2-dimethylcyclopropyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c1-5(2)3-4(5)6(7,8)9;/h4H,3H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZICFYUBOVCJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2,2-dimethylcyclopropyl)trifluoroborate | |
CAS RN |
1350729-26-8 |
Source


|
| Record name | potassium (2,2-dimethylcyclopropyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)

![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)






![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)


![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)
